3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h4H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEIPTKOCRKKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72224-61-4 | |
| Record name | 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiazole with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives have similar structural features and are used in various applications.
Uniqueness
3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride is unique due to its specific combination of imidazole and thiazole rings, along with the chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Biological Activity
3-(Chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which combines imidazole and thiazole rings with a chloromethyl group, suggests potential applications in antimicrobial and antitumor therapies. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : 3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole; hydrochloride
- Molecular Formula : C₆H₇ClN₂S
- CAS Number : 72224-61-4
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism. For instance, studies on related compounds have shown inhibition of pyruvate dehydrogenase kinases (PDKs), which are crucial for cancer cell metabolism .
- Cellular Interference : It is hypothesized that this compound interferes with cellular processes such as apoptosis and cell cycle regulation .
Antitumor Activity
Several studies have explored the anticancer potential of related compounds. For example:
- Cytotoxicity Studies : In vitro evaluations have shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The IC50 values for these compounds indicate their potential effectiveness in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | HepG2 | 9.6 |
Case Studies
A notable case study highlighted the use of similar thiazole derivatives in targeting cancer cells. The study found that specific modifications to the thiazole structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Comparison with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[2,1-b][1,3]thiazole Derivatives | Similar core structure | Varied substituents affect activity |
| Thiazole Derivatives | Contains thiazole ring | Broad pharmaceutical applications |
| 5-(Chloromethyl)-2-methylimidazole | Imidazole ring with chloromethyl group | Different biological profiles |
The distinct combination of imidazole and thiazole rings in this compound provides it with unique chemical properties that enhance its potential for drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization reactions using α-chloroacetyl chloride as a key intermediate. For example, imidazo-thiazole derivatives are synthesized via condensation of aldehyde precursors (e.g., furochromenyl aldehydes) with thioxo-imidazolinones, followed by cyclization with acetic anhydride under reflux . Optimization includes controlling temperature (70–80°C), using PEG-400 as a solvent for homogeneous mixing, and employing catalysts like Bleaching Earth Clay (pH 12.5) to enhance yield . Reaction progress is monitored via TLC, and purification involves recrystallization from water/ethanol mixtures .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- ¹H NMR : Key signals include the absence of NH protons (indicative of cyclization) and shifts for chloromethyl (–CH2Cl, δ ~4.3 ppm) and imidazo-thiazole protons (δ ~6.5–7.5 ppm) .
- IR : Absence of aldehyde C=O stretches (~1700 cm⁻¹) post-cyclization and presence of thiazole C–S bonds (~650 cm⁻¹) .
- Resolution of discrepancies : Conflicting data (e.g., unexpected NH signals) may arise from incomplete cyclization or byproducts. Repeating the reaction with extended reflux times or alternative catalysts (e.g., POCl₃) can resolve this .
Q. How can researchers ensure purity of the compound during synthesis?
- Methodological Answer : Purification typically involves ice-water quenching to precipitate crude product, followed by recrystallization using solvents like hot ethanol or chloroform-ethanol (1:1). Purity is validated via melting point consistency and HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What computational methods are employed to predict reaction pathways for synthesizing novel imidazo-thiazole derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict feasible pathways. For example, cyclization energy barriers can be calculated to optimize acetic anhydride-mediated steps . Machine learning tools analyze experimental datasets (e.g., from ) to recommend optimal catalysts or solvents, reducing trial-and-error approaches .
Q. How do structural modifications (e.g., substituting the chloromethyl group) affect bioactivity, and how are these effects systematically studied?
- Methodological Answer :
- Synthetic modifications : Replace –CH2Cl with –CH2Br or –CH2NH2 via nucleophilic substitution. For example, treatment with NaBr in DMF yields bromomethyl analogs .
- Bioactivity assays : Antitumor activity is evaluated using MTT assays on cancer cell lines (e.g., HepG2). IC50 values are compared to correlate structure-activity relationships (SAR) . Contradictions in activity data (e.g., lower potency despite similar logP values) may indicate off-target effects, requiring proteomics or transcriptomics validation .
Q. What strategies address contradictions in spectral or reactivity data across similar imidazo-thiazole derivatives?
- Methodological Answer :
- Case study : If a derivative lacks expected NH IR/NMR signals, X-ray crystallography can confirm cyclization success .
- Reactivity conflicts : Divergent reactivity in chloromethyl vs. trichloromethyl analogs may stem from steric hindrance. Computational steric maps (e.g., using Molclus) guide redesign .
Q. How are reaction mechanisms elucidated for key steps like cyclization or chloromethylation?
- Methodological Answer :
- Cyclization : Isotopic labeling (e.g., ¹³C at the aldehyde carbon) tracks carbon migration during acetic anhydride-mediated cyclization. LC-MS monitors intermediate formation .
- Chloromethylation : Kinetic studies under varying POCl₃ concentrations identify rate-determining steps (e.g., chloride ion attack on carbocation intermediates) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability protocol : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots are analyzed via HPLC at intervals (0, 24, 48 hrs) to track degradation .
- Data interpretation : Arrhenius plots estimate activation energy for hydrolysis. Chloromethyl groups degrade faster under alkaline conditions due to nucleophilic attack .
Q. What advanced analytical techniques resolve ambiguous stereochemistry in imidazo-thiazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
